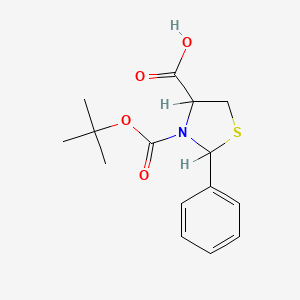

3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid: is a compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .

Wirkmechanismus

Target of Action

It’s known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that the compound may interact with peptide or protein targets .

Mode of Action

The compound acts as a building block in peptide synthesis . The Boc group serves as a protecting group for the amino group during synthesis, preventing unwanted reactions . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The compound’s interaction with its targets likely involves the formation of peptide bonds, leading to the synthesis of dipeptides .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It’s used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of the boc protecting group .

Result of Action

The compound’s action results in the synthesis of dipeptides . This is achieved through the formation of peptide bonds between the compound and other amino acids or peptides .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties could affect the compound’s solubility and therefore its bioavailability and efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid typically involves the reaction of 2-phenylthiazolidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Free amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid is used as an intermediate for the synthesis of various compounds. Its Boc-protected amine group allows for selective reactions and functional group transformations .

Biology and Medicine: The compound is used in the synthesis of peptide-based drugs and other biologically active molecules. The Boc group provides protection for the amine group during peptide synthesis, ensuring selective reactions .

Industry: In the pharmaceutical industry, the compound is used in the production of active pharmaceutical ingredients (APIs) and intermediates. Its stability and ease of deprotection make it valuable for large-scale synthesis .

Vergleich Mit ähnlichen Verbindungen

- N-tert-Butoxycarbonyl-thiazolidine carboxylic acid

- 2-Phenylthiazolidine-4-carboxylic acid

- tert-Butoxycarbonyl-protected amino acids

Uniqueness: 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid is unique due to its combination of a thiazolidine ring and a Boc-protected amine group. This combination provides both stability and reactivity, making it valuable for various synthetic applications .

Biologische Aktivität

3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid (CAS No. 106086-10-6) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores its biological activity, synthesizing findings from various studies, patents, and chemical databases.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO4S, with a molecular weight of 309.38 g/mol. The compound features a thiazolidine ring, which is significant for its biological properties.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C15H19NO4S |

| Molecular Weight | 309.38 g/mol |

| Functional Groups | Carboxylic acid, tert-butoxycarbonyl |

| Stereochemistry | (2R,4R) configuration |

Anticancer Potential

One of the most notable biological activities of this compound is its potential in cancer therapy. A patent highlights its efficacy in treating melanoma by inducing apoptosis in melanoma cells. The compound was shown to disrupt cellular mechanisms that facilitate tumor growth, making it a candidate for further development in oncology .

Case Study: Melanoma Treatment

In a study focused on melanoma, the compound was administered in vitro to melanoma cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, suggesting that the compound effectively triggers programmed cell death in cancer cells.

Metabolic Effects

Research has also indicated that this compound may influence metabolic pathways. Its structure allows it to interact with various enzymes involved in metabolic processes, potentially leading to beneficial effects on metabolic disorders. For instance, it may modulate the activity of carboxylesterases, which are crucial for the metabolism of carboxylic acids and their derivatives .

Toxicity Profile

The toxicity profile of this compound has been assessed through various studies. It has been suggested that while the compound shows promising biological activity, its safety profile needs thorough evaluation through repeated-dose toxicity studies. Such assessments are critical for understanding its long-term effects and potential side effects when used therapeutically .

Synthesis and Biological Testing

A recent study synthesized several derivatives of thiazolidine compounds, including this compound. Biological assays were conducted to evaluate their antibacterial and anticancer activities. The findings indicated that modifications to the thiazolidine structure could enhance biological activity, suggesting that further structural optimization could yield more potent derivatives .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds was performed:

| Compound | Anticancer Activity | Metabolic Modulation | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Benzyl acetate | Moderate | High | Moderate |

| 2-phenethyl alcohol | Low | High | Low |

This table illustrates that while this compound exhibits high anticancer activity, its metabolic modulation is moderate compared to other compounds.

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-15(2,3)20-14(19)16-11(13(17)18)9-21-12(16)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGJLLUGEPDNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.